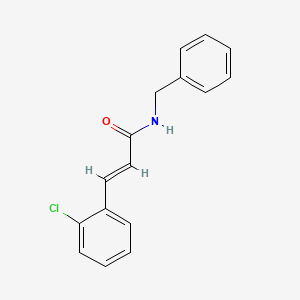

N-benzyl-3-(2-chlorophenyl)acrylamide

Description

N-Benzyl-3-(2-chlorophenyl)acrylamide is an acrylamide derivative characterized by a benzyl group attached to the amide nitrogen and a 2-chlorophenyl substituent on the α,β-unsaturated carbonyl system. This compound is synthesized via condensation reactions, often involving coupling of acryloyl chloride derivatives with benzylamine or substituted benzylamines. Key synthetic routes yield the (E)-isomer as the predominant product due to steric and electronic factors . Its molecular structure has been confirmed through high-resolution mass spectrometry (HRMS) and chromatographic purification methods, with reported yields of 55% under optimized conditions .

Properties

IUPAC Name |

(E)-N-benzyl-3-(2-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-15-9-5-4-8-14(15)10-11-16(19)18-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOXAMZVMQGAKT-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Chlorine Substituent Position

2-Chlorophenyl vs. 3-Chlorophenyl Analogs :

The position of the chlorine atom significantly impacts molecular conformation. For example, (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide exhibits a planar acrylamide unit with dihedral angles of 80.06° and 68.91° between the acrylamide and aromatic rings . In contrast, N-benzyl-3-(2-chlorophenyl)acrylamide’s ortho-chloro substitution likely introduces steric hindrance, reducing rotational freedom and altering intermolecular interactions.2-Chlorophenyl vs. 4-Chlorophenyl Derivatives :

Crystallographic data for N-benzyl-N-(4-chlorophenyl)acrylamide reveals a dihedral angle of 49.79° between the benzene and phenyl rings, stabilized by weak C–H⋯O interactions . The ortho-chloro analog may exhibit distinct packing patterns due to closer proximity of the chlorine atom to the amide group.

Halogen Substitution (Cl vs. Br)

- N-Benzyl-3-(3-Bromophenyl)Acrylamide :

Bromine’s larger atomic radius and polarizability increase molecular weight (316.20 g/mol vs. ~285.29 g/mol for chlorine analogs) and enhance lipophilicity. This substitution may improve membrane permeability in biological systems .

Functional Group Modifications

Hydroxy and Methoxy Substituents

- (E)-N-Benzyl-3-(4-Hydroxy-3-Methoxyphenyl)Acrylamide :

The 4-hydroxy-3-methoxyphenyl group introduces hydrogen-bonding capacity, as evidenced by FT-IR peaks at 3283 cm⁻¹ (O–H stretch) and 1659 cm⁻¹ (C=O) . This contrasts with the electron-withdrawing 2-chlorophenyl group, which reduces electron density on the acrylamide system.

Nitro and Cyano Groups

- Its molecular weight (282.29 g/mol) is higher than the 2-chloro analog .

- N-Benzyl-3-(4-Cyanophenyl)Acrylamide: The cyano group’s electron-withdrawing nature similarly modulates electronic properties, with a molecular weight of 262.31 g/mol .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Q & A

Q. What are the standard synthetic methodologies for N-benzyl-3-(2-chlorophenyl)acrylamide?

The synthesis typically involves a condensation reaction between 2-chlorobenzaldehyde and a benzylamine derivative under basic conditions. Key steps include:

- Aldol condensation : Reacting 2-chlorobenzaldehyde with acryloyl chloride or a derivative in the presence of a base (e.g., sodium hydroxide) to form the acrylamide backbone .

- N-Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions, often using reagents like sodium hydride in dimethylformamide (DMF) .

- Optimization : Temperature control (60–80°C) and pH adjustments (neutral to slightly basic) are critical for high yields (>75%) and purity .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves dihedral angles between the acrylamide core and aromatic rings (e.g., 80.06° between acrylamide and benzyl group) .

- Spectroscopic techniques :

Q. What are the critical structural features influencing reactivity?

- Planar acrylamide core : Facilitates π-π stacking and hydrogen bonding in crystal lattices .

- Chlorophenyl group : Enhances electrophilicity of the acrylamide double bond, promoting Michael addition or nucleophilic substitution .

- Benzyl substituent : Steric effects modulate interactions with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How does E/Z isomerism impact biological activity or synthetic pathways?

- Geometric isomerism : The E-configuration (trans double bond) is thermodynamically favored due to reduced steric hindrance .

- Biological implications : E-isomers show higher binding affinity to proteins (e.g., kinases) due to optimal spatial alignment of the chlorophenyl and benzyl groups .

- Methodological note : Isomer separation requires chiral HPLC or crystallization in nonpolar solvents (e.g., hexane/ethyl acetate) .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

- Refinement protocols : Use SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters and twin-law corrections for high-resolution data .

- Validation tools : Cross-check with quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to validate bond lengths (e.g., C=O: 1.23 Å experimental vs. 1.25 Å theoretical) .

Q. What computational models predict the compound’s reactivity in biological systems?

- Molecular docking (AutoDock Vina) : Simulates interactions with targets like COX-2 or EGFR, highlighting hydrogen bonds between the amide group and Arg/His residues .

- MD simulations (GROMACS) : Predicts stability in aqueous environments, with logP values (~3.2) indicating moderate blood-brain barrier permeability .

Q. How do solvent polarity and catalysts influence synthesis optimization?

- Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate reaction rates by stabilizing intermediates, while THF favors selectivity in stereosensitive steps .

- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) enable Heck coupling for functionalized derivatives, achieving >80% yields under inert atmospheres .

Q. What strategies mitigate neurotoxicity risks associated with acrylamide derivatives?

- Structural modifications : Introduce electron-withdrawing groups (e.g., sulfonamides) to reduce electrophilicity of the α,β-unsaturated carbonyl .

- In vitro assays : Test mitochondrial toxicity (MTT assay) and ROS generation in neuronal cell lines (e.g., SH-SY5Y) to prioritize safer analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.